4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine

Lipophilicity LogP Drug design

For medicinal chemistry programs targeting kinases or CNS indications, this 4-chloro pyrimidine with a 2-cyclopropylmethyl substituent offers a superior LogP of 2.39 and metabolic stability over basic 2-amino analogs. Its single C4-Cl electrophilic handle enables clean, regioselective SNAr diversification without protecting groups for automated parallel synthesis. 98% purity ensures consistent, impurity-free reaction outcomes for lead optimization.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 1532395-19-9
Cat. No. B2402329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine
CAS1532395-19-9
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESCC1=CC(=NC(=N1)CC2CC2)Cl
InChIInChI=1S/C9H11ClN2/c1-6-4-8(10)12-9(11-6)5-7-2-3-7/h4,7H,2-3,5H2,1H3
InChIKeySWDXLKSMRZROJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine (CAS 1532395-19-9): Molecular Structure, Physicochemical Profile, and Strategic Role as a Pyrimidine Scaffold Intermediate


4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine (CAS 1532395-19-9) is a polysubstituted pyrimidine derivative characterized by a chloro leaving group at the 4-position, a cyclopropylmethyl moiety at the 2-position, and a methyl group at the 6-position, with a molecular weight of 182.65 g/mol and a calculated LogP of 2.39, indicating moderate lipophilicity . This substitution pattern defines its utility as a versatile synthetic intermediate in medicinal chemistry, where the 4-chloro group serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) reactions, enabling the installation of diverse amine, ether, or thioether pharmacophores onto the pyrimidine core [1]. Pyrimidine-based scaffolds are extensively employed in kinase inhibitor discovery, anti-infective development, and agrochemical synthesis owing to their favorable drug-like properties and capacity for modular diversification [1].

Why 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine Cannot Be Replaced by Common 4-Chloro-6-methylpyrimidine Analogs


Substituting 4-chloro-2-(cyclopropylmethyl)-6-methylpyrimidine with seemingly analogous pyrimidine intermediates—such as 4-chloro-6-methylpyrimidine (CAS 3435-25-4) or 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5)—compromises both synthetic versatility and downstream molecular properties in ways that generic substitution logic fails to capture [1]. The presence of the cyclopropylmethyl group at the 2-position is not an inert spectator; it substantially alters the electronic environment of the pyrimidine ring, modulates the reactivity of the C4-Cl bond toward nucleophilic attack, and permanently installs a lipophilic, metabolically stable alkyl motif that would otherwise require additional synthetic steps to introduce later [2]. Furthermore, the absence of a 2-amino group distinguishes this compound from 2-aminopyrimidine analogs that introduce unwanted hydrogen-bonding capacity and basicity, which may be detrimental in certain target binding pockets or cellular permeability contexts. The quantitative evidence below demonstrates that the 2-cyclopropylmethyl substitution confers measurable physicochemical and reactivity advantages relative to its closest structural comparators, making this compound the preferred procurement choice for specific medicinal chemistry and chemical biology applications [2].

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine: Comparative Quantitative Evidence for Scientific Selection


Cyclopropylmethyl vs. Cyclopropyl at the 2-Position: LogP Modulation and Its Implications for Downstream ADME Optimization

The target compound bears a cyclopropylmethyl group at the 2-position, whereas the structurally closest commercially available analog, 4-chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0), bears a cyclopropyl group directly attached to the pyrimidine ring . The insertion of a methylene spacer in the target compound increases lipophilicity compared to the directly attached cyclopropyl analog. The target compound exhibits a calculated LogP of 2.39, a value that reflects the contribution of the cyclopropylmethyl moiety . Cyclopropylmethyl substitution provides an incremental ~0.3–0.5 LogP unit increase relative to the cyclopropyl analog, based on established π-values for cyclopropyl (π ≈ 1.0–1.2) versus cyclopropylmethyl (π ≈ 1.3–1.6) [1]. This difference is quantifiable and meaningful for medicinal chemists optimizing permeability, solubility, and metabolic stability within the Lipinski rule-of-five space.

Lipophilicity LogP Drug design ADME

Absence of 2-Amino Group: Reducing Unwanted Hydrogen-Bonding Capacity vs. 2-Amino-4-chloro-6-methylpyrimidine

Unlike 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5), which contains a hydrogen bond-donating primary amine at the 2-position, the target compound bears a non-hydrogen-bond-donating cyclopropylmethyl group [1]. The 2-amino analog possesses a hydrogen bond donor count (HBD) of 1 (or 2 when considering the free amine) and a topological polar surface area (TPSA) of approximately 51.8 Ų, whereas the target compound has an HBD of 0 and a TPSA of 25.78 Ų [2]. This difference eliminates a potential hydrogen-bonding interaction that can either anchor the molecule to polar residues in a target binding site (desirable in some contexts) or impair passive membrane permeability and increase susceptibility to P-glycoprotein efflux (undesirable in others). For CNS drug discovery programs, where HBD ≤ 3 and TPSA < 90 Ų are critical parameters, the target compound offers a more favorable starting point than the 2-amino analog [2].

Hydrogen bonding Permeability Kinase inhibitors Selectivity

C4-Chloro SNAr Reactivity: Synthetic Utility as a Diversifiable Electrophile vs. Non-Halogenated Pyrimidines

The 4-chloro substituent serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification with amines, alcohols, or thiols to generate libraries of 4-substituted pyrimidine analogs [1]. In contrast, non-halogenated pyrimidine scaffolds (e.g., 2-(cyclopropylmethyl)-6-methylpyrimidine) lack this synthetic handle and require less efficient C-H functionalization strategies or de novo synthesis for each analog [2]. Under standard SNAr conditions (e.g., primary amines in DMF or NMP at 80–120°C with a tertiary amine base), the 4-chloro group undergoes smooth displacement with typical conversion rates exceeding 90% within 2–6 hours, whereas the 2-chloro position in alternative regioisomers is less reactive due to differing electronic effects [3]. The target compound's reactivity profile is particularly advantageous for parallel synthesis and high-throughput medicinal chemistry workflows where rapid analog generation is essential.

SNAr Synthetic intermediate Medicinal chemistry Parallel synthesis

Cyclopropylmethyl Metabolic Stability Advantage Over tert-Butyl and Other Alkyl Bioisosteres

The cyclopropylmethyl group at the 2-position confers a metabolic stability advantage compared to tert-butyl or n-propyl substituents that might be considered as alternative lipophilic alkyl groups in pyrimidine scaffold design [1]. Cyclopropyl-containing moieties exhibit resistance to cytochrome P450-mediated oxidation due to the strained ring geometry that disfavors radical intermediate formation, and the cyclopropylmethyl variant maintains this stability while providing a LogP increment [2]. In contrast, tert-butyl groups are susceptible to CYP3A4-mediated hydroxylation to yield tert-butyl alcohol metabolites, and n-alkyl chains undergo ω- and ω-1 oxidation, generating reactive intermediates and accelerating clearance [3]. This metabolic differentiation becomes critical when the pyrimidine scaffold is advanced into in vivo pharmacokinetic studies, where the choice of 2-position substituent can dramatically alter half-life and oral exposure.

Metabolic stability CYP450 Bioisostere Lead optimization

Procurement Purity Benchmark: Commercial Availability at 98% Purity vs. Comparable Scaffolds

The target compound is commercially available at 98% purity from established chemical suppliers, providing a defined quality benchmark for procurement decisions . In contrast, 4-chloro-2-cyclopropyl-6-methylpyrimidine (CAS 7043-11-0) is typically offered at 95–96% purity, and 2-amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5) is often supplied at 97% purity or lower without additional purification . This 2–3% purity differential may appear modest but becomes consequential in sensitive applications such as parallel medicinal chemistry synthesis where trace impurities can generate byproducts that complicate LC-MS analysis and purification workflows. The 98% specification reduces the likelihood of off-target reactions stemming from isomeric or dehalogenated impurities that may be present in lower-purity batches of structurally related intermediates.

Procurement Purity Supply chain Quality control

4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine: Evidence-Supported Application Scenarios for Research Procurement


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries Requiring Lipophilic, Metabolically Stable 2-Substituents

This compound serves as an optimal starting material for medicinal chemistry programs targeting kinases or other ATP-competitive enzymes where a lipophilic 2-substituent is desired to occupy hydrophobic pockets . The cyclopropylmethyl group provides a LogP of 2.39—an increase of approximately 0.3–0.5 units relative to the cyclopropyl analog—enhancing target binding site complementarity while avoiding the metabolic liabilities associated with tert-butyl or n-alkyl chains [1]. The 4-chloro handle enables SNAr-based diversification to generate focused libraries of 4-amino or 4-ether analogs, with the 98% commercial purity ensuring consistent reaction outcomes [2].

CNS Drug Discovery: Building Brain-Penetrant Pyrimidine Scaffolds with Optimized Physicochemical Parameters

For CNS-targeted drug discovery programs, the target compound offers a favorable starting physicochemical profile: HBD = 0, TPSA = 25.78 Ų, and calculated LogP = 2.39 [1]. These values align well with established CNS MPO (Multiparameter Optimization) desirability criteria (HBD ≤ 3, TPSA < 90 Ų, LogP 1–4), positioning derivatives of this scaffold for improved passive blood-brain barrier penetration and reduced P-glycoprotein efflux susceptibility relative to more polar 2-aminopyrimidine analogs [1]. The cyclopropylmethyl group further contributes metabolic stability, mitigating the risk of rapid CYP-mediated clearance that often plagues CNS candidates [3].

Parallel Synthesis and High-Throughput Chemistry: Regioselective SNAr Diversification Without Protecting Groups

The singular 4-chloro electrophilic site enables clean, regioselective SNAr reactions with amine, alcohol, or thiol nucleophiles under mild conditions (80–120°C in DMF or NMP, 2–6 h) without requiring protecting group strategies that add synthetic steps and reduce overall yield [1]. This reactivity profile is ideally suited for automated parallel synthesis platforms and high-throughput medicinal chemistry workflows, where the 98% purity specification minimizes impurity-derived byproducts that complicate automated LC-MS purification and data interpretation [2].

Agrochemical Intermediate: Synthesis of Novel Pyrimidine-Based Fungicides or Herbicides

Beyond pharmaceutical applications, the pyrimidine scaffold is a privileged structure in agrochemical discovery, with numerous commercial fungicides and herbicides derived from chloropyrimidine intermediates . The target compound's balanced lipophilicity (LogP = 2.39) and molecular weight (182.65 g/mol) fall within the optimal range for foliar uptake and systemic translocation in plant protection agents [1]. The cyclopropylmethyl group, a bioisostere resistant to metabolic degradation, offers potential advantages for field persistence and environmental stability relative to more oxidatively labile alkyl substituents [2].

Quote Request

Request a Quote for 4-Chloro-2-(cyclopropylmethyl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.